Propylbutamide

Toxicology Safety Pharmacology Respiratory Stimulant

Propylbutamide (synonym Cropropamide, CAS 633-47-6) is a synthetic tertiary amine belonging to the crotonamide class of respiratory analeptics. It constitutes 50% of the fixed-dose combination drug Prethcamide (Micoren), the other component being the structural analog Crotethamide.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 633-47-6
Cat. No. B041957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylbutamide
CAS633-47-6
SynonymsN-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide;  N-[1-(dimethylcarbamoyl)propyl]-N-propylcrotonamide;  Propylbutamide_x000B_
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCCN(C(CC)C(=O)N(C)C)C(=O)C=CC
InChIInChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3
InChIKeyCYZWCBZIBJLKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylbutamide (Cropropamide) for Respiratory Stimulation Research: Baseline Identity and Comparator Scope


Propylbutamide (synonym Cropropamide, CAS 633-47-6) is a synthetic tertiary amine belonging to the crotonamide class of respiratory analeptics. It constitutes 50% of the fixed-dose combination drug Prethcamide (Micoren), the other component being the structural analog Crotethamide [1]. Both compounds act centrally to stimulate ventilation, primarily by increasing tidal volume with minimal effect on respiratory rate [2]. The compound is not approved as a standalone therapeutic and is supplied exclusively for laboratory research applications.

Why Cropropamide Cannot Be Interchanged with Crotethamide or Prethcamide Without Quantitative Verification


Although Cropropamide and Crotethamide are co-formulated and share a common metabolic pathway (N-demethylation), they exhibit divergent toxicity, pharmacokinetic, and behavioral effect profiles that preclude simple interchange [1]. Cropropamide shows approximately 7-fold lower acute toxicity than Crotethamide, yet both contribute non-additively to the respiratory response of Prethcamide, with the combination potentiating certain central effects while leaving others additive [2]. Consequently, procurement decisions that treat these analogs as equivalent risk either excessive toxicity or unanticipated loss of potency in experimental models.

Propylbutamide (Cropropamide) vs. Crotethamide and Prethcamide: Quantitative Differentiation Evidence


Acute Toxicity: Cropropamide Is Approximately 7-Fold Less Toxic Than Crotethamide

In a regulatory toxicology assessment (EMEA 1998e), Cropropamide and Crotethamide demonstrated markedly different acute toxicity profiles. Crotethamide was reported to be approximately 7-fold more toxic than Cropropamide [1]. The first toxic symptoms for Cropropamide appeared at 20 mg/kg/day in dogs, 40 mg/kg in lambs, and 150 mg/kg in rats and monkeys, whereas Crotethamide induced tonic-clonic convulsions and delayed death (18-48 hours) in rats at lower doses.

Toxicology Safety Pharmacology Respiratory Stimulant

Pharmacokinetics: Cropropamide Exhibits Higher Total Plasma Clearance Than Crotethamide in Horses

Following intravenous and oral administration of Prethcamide to horses, the total plasma clearance of Cropropamide was greater than that of Crotethamide, with both values exceeding 5 ml min⁻¹ kg⁻¹ [1]. Renal clearance values were comparable between the two drugs but much lower than estimated filtration clearance, indicating extensive tubular reabsorption for both compounds.

Pharmacokinetics Drug Metabolism Equine Doping Control

Sublingual Absorption: Cropropamide and Crotethamide Show Nearly Identical Cmax and Decay Kinetics in Neonatal Calves

After sublingual administration of Prethcamide (750 mg total) to neonatal calves, the maximal plasma concentrations (Cmax) of Cropropamide and Crotethamide at 3 minutes were 22.4 µg/ml and 22.0 µg/ml, respectively. At 60 minutes, concentrations declined to 7.1 µg/ml for Cropropamide and 7.6 µg/ml for Crotethamide, demonstrating near-identical absorption and elimination phases [1].

Bioavailability Neonatal Pharmacology Respiratory Stimulant

Locomotor Stimulation: Cropropamide Increases Rat Motor Activity at Defined Oral Doses (33.69 and 59.97 mg/kg)

In a comparative behavioral study, both Cropropamide and Crotethamide increased the motor activity of rats. Cropropamide was specifically tested and shown to elevate locomotor activity at oral doses of 33.69 and 59.97 mg/kg [1][2]. The two compounds produced additive effects on locomotor activity when co-administered, whereas their effects on operant latency were synergistic (potentiation), indicating distinct and complementary mechanisms.

Behavioral Pharmacology Locomotor Activity CNS Stimulation

Ventilatory Effect: Prethcamide (Cropropamide + Crotethamide) Increases Minute Volume in Neonatal Calves, But Cropropamide Alone Contributes to Tidal Volume Selectivity

In a randomized comparative study of respiratory stimulants in healthy neonatal calves, Prethcamide (5 mL buccally, containing 375 mg Cropropamide + 375 mg Crotethamide) significantly increased inspiratory and expiratory volumes, with the effect attributed primarily to increased tidal volume rather than respiratory rate [1]. By contrast, Doxapram (40 mg IV) increased minute volume from 13.8 ± 5.0 L to 28.5 ± 12.3 L but also raised respiratory rate, while Lobeline had no measurable effect. Cropropamide's role in the Prethcamide ventilatory response is documented as driving tidal volume augmentation, consistent with its central respiratory centre stimulation mechanism [2].

Respiratory Physiology Ventilation Neonatal Asphyxia

Optimal Application Scenarios for Propylbutamide (Cropropamide) Based on Differentiated Evidence


Low-Toxicity Component for In Vivo CNS Stimulation Studies Where Crotethamide Toxicity Is Limiting

Researchers requiring a central respiratory stimulant with reduced convulsive liability should select Cropropamide over Crotethamide. The ~7-fold lower acute toxicity documented in the EMEA 1998 regulatory dossier [1] permits dosing at higher multiples of the effective stimulant dose without reaching the convulsive threshold, enabling wider dose-response exploration in rodent behavioral models.

Single-Agent Tidal Volume Augmentation Without Synergistic Operant Interference

In behavioral pharmacology protocols that measure operant responding (FR, VI, or CRF schedules), Cropropamide alone provides locomotor stimulation at 33.69–59.97 mg/kg [2] without the synergistic potentiation of latency effects that occurs when Crotethamide is co-administered as Prethcamide [3]. This allows clean interpretation of motor effects unconfounded by drug interactions on discrimination performance.

Bioanalytical Method Development and Doping Control Research

Cropropamide's established gas chromatographic detection limits (4.0 ng/ml in plasma, 10.0 ng/ml in urine) and its well-characterized N-demethylation metabolic pathway [4] make it a suitable reference standard for developing and validating analytical methods for tertiary amine stimulants in equine and human doping control programs.

Comparative Respiratory Physiology: Tidal Volume vs. Rate Mechanistic Dissection

For studies dissecting central vs. peripheral contributions to respiratory drive, Cropropamide serves as a tool compound that selectively increases tidal volume through central respiratory centre stimulation [5], contrasting with Doxapram which concurrently elevates respiratory rate. This selectivity is critical for experiments requiring frequency-independent augmentation of alveolar ventilation.

Quote Request

Request a Quote for Propylbutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.